2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide
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Overview
Description
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic organic compound with the molecular formula C19H21N3O2 It is characterized by the presence of a pyrrole ring substituted with a cyanophenyl group and an oxoacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
The compound inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .
Biochemical Pathways
By inhibiting PDE4, the compound affects the cAMP-dependent pathway, which plays a crucial role in the inflammatory response. The increase in cAMP levels suppresses the release of inflammatory cytokines, thereby reducing inflammation .
Pharmacokinetics
Its boron-containing structure is believed to enhance skin penetration
Result of Action
The compound’s action results in the reduction of local inflammation in the skin and prevents further exacerbation of the disease . It is efficacious in improving disease severity, reducing the risk of infection, and reducing the signs and symptoms in patients 2 years old and older .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide typically involves the reaction of 2-cyanophenylhydrazine with an appropriate pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with diisopropylamine and an acylating agent, such as oxalyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyanophenyl group.
Scientific Research Applications
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide: A similar compound with dimethyl groups instead of diisopropyl groups.
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-2-oxo-N,N-bis(propan-2-yl)acetamide: Another closely related compound with slight variations in the substituents.
Uniqueness
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropyl groups may enhance its stability and solubility compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-2-oxo-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJONZFLQQPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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